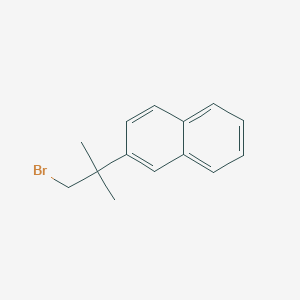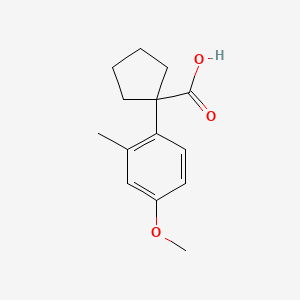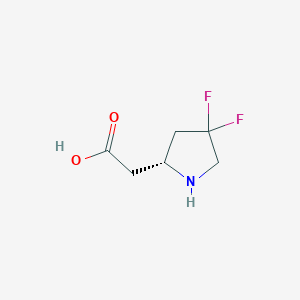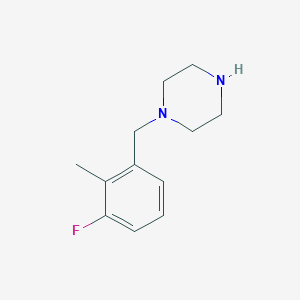
1-(3-Fluoro-2-methylbenzyl)piperazine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(3-Fluoro-2-methylbenzyl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. Piperazines are known for their wide range of biological and pharmaceutical activities. This particular compound is characterized by the presence of a fluorine atom and a methyl group attached to the benzyl ring, which is further connected to a piperazine moiety.
Méthodes De Préparation
The synthesis of 1-(3-Fluoro-2-methylbenzyl)piperazine can be achieved through various synthetic routes. One common method involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction typically occurs under basic conditions and can yield high purity products. Another method includes the Ugi reaction, which is a multi-component reaction that allows for the formation of piperazine derivatives in a single step. Industrial production methods often involve the use of parallel solid-phase synthesis and photocatalytic synthesis to achieve large-scale production efficiently .
Analyse Des Réactions Chimiques
1-(3-Fluoro-2-methylbenzyl)piperazine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of various oxidized products.
Reduction: Reduction reactions typically involve the use of reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the fluorine atom can be replaced by other nucleophiles under appropriate conditions.
Common reagents used in these reactions include acids, bases, and various organic solvents. The major products formed from these reactions depend on the specific conditions and reagents used .
Applications De Recherche Scientifique
1-(3-Fluoro-2-methylbenzyl)piperazine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reference material in forensic laboratories.
Biology: The compound is studied for its potential effects on the central and autonomic nervous systems, blood pressure, and smooth muscle function.
Medicine: Piperazine derivatives, including this compound, are explored for their potential therapeutic applications, such as in the treatment of parasitic infections and as potential drug candidates for various diseases.
Mécanisme D'action
The mechanism of action of 1-(3-Fluoro-2-methylbenzyl)piperazine involves its interaction with specific molecular targets and pathways. Piperazine compounds are known to act as GABA receptor agonists, which can lead to the inhibition of neurotransmission and the paralysis of parasites. This mechanism is particularly useful in the treatment of parasitic infections. Additionally, the compound may interact with other receptors and enzymes, contributing to its diverse biological effects .
Comparaison Avec Des Composés Similaires
1-(3-Fluoro-2-methylbenzyl)piperazine can be compared with other similar piperazine derivatives, such as:
3-Methylbenzylpiperazine: This compound lacks the fluorine atom and has different pharmacological properties.
1-Benzylpiperazine: Known for its stimulant effects, it differs in the substitution pattern on the benzyl ring.
1-(4-Fluorobenzyl)piperazine: Similar in structure but with the fluorine atom in a different position, leading to different chemical and biological properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical reactivity and biological activity .
Propriétés
Formule moléculaire |
C12H17FN2 |
|---|---|
Poids moléculaire |
208.27 g/mol |
Nom IUPAC |
1-[(3-fluoro-2-methylphenyl)methyl]piperazine |
InChI |
InChI=1S/C12H17FN2/c1-10-11(3-2-4-12(10)13)9-15-7-5-14-6-8-15/h2-4,14H,5-9H2,1H3 |
Clé InChI |
JVDOHFGABPNEGQ-UHFFFAOYSA-N |
SMILES canonique |
CC1=C(C=CC=C1F)CN2CCNCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



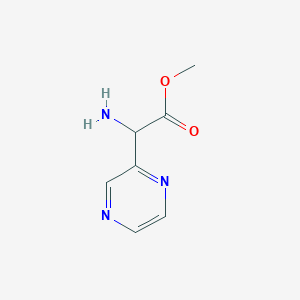
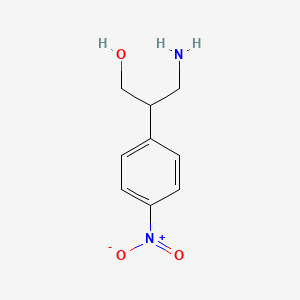
![N-{[3-fluoro-4-(morpholin-4-yl)phenyl]methyl}pyrido[2,3-d]pyrimidin-4-amine](/img/structure/B13589525.png)
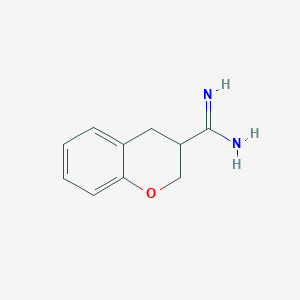

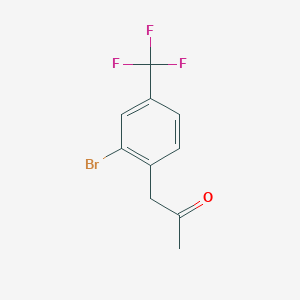
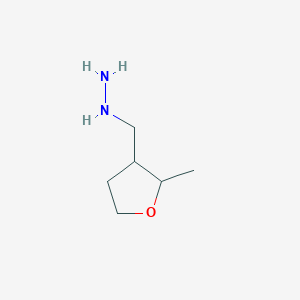
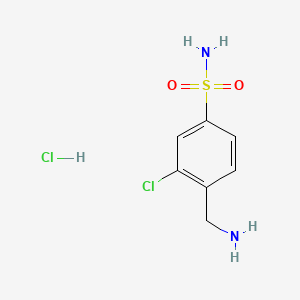

![7,7-Dimethyl-6-oxa-2-azaspiro[3.5]nonane hydrochloride](/img/structure/B13589569.png)
